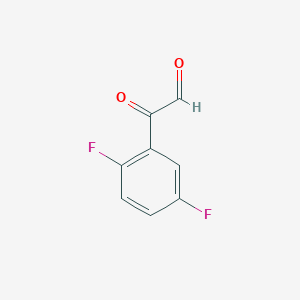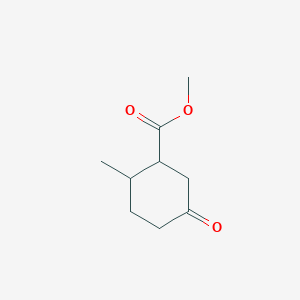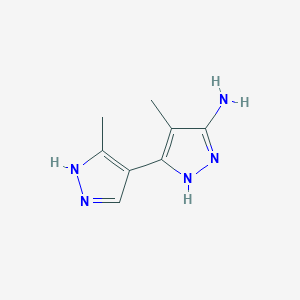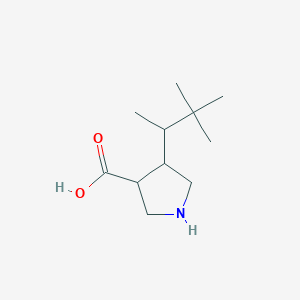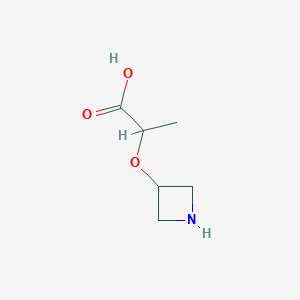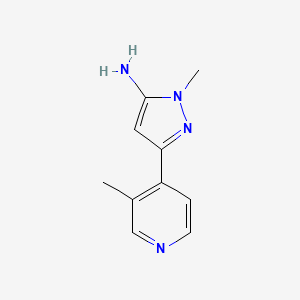
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
The synthesis of 1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions tailored to achieve the desired products.
科学的研究の応用
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
作用機序
The mechanism of action of 1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are crucial to understanding its full mechanism of action.
類似化合物との比較
1-Methyl-3-(3-methylpyridin-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds share a similar pyrazole ring structure but differ in their biological activities and applications.
Pyrazolo[3,4-b]pyridines: These derivatives are known for their kinase inhibitory activities and are studied for their anticancer properties.
1,2,4-Triazolo[3,4-b]pyridines: These compounds exhibit antibacterial and antifungal activities, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
2-methyl-5-(3-methylpyridin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-6-12-4-3-8(7)9-5-10(11)14(2)13-9/h3-6H,11H2,1-2H3 |
InChIキー |
YHBBXZWMFGNSCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)C2=NN(C(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)

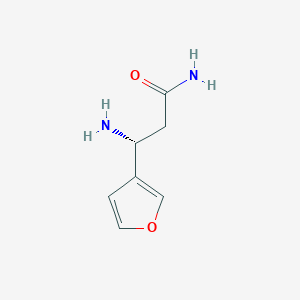
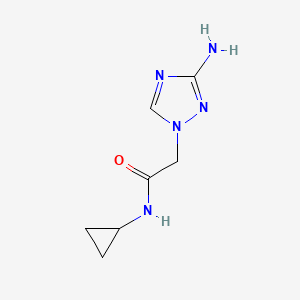
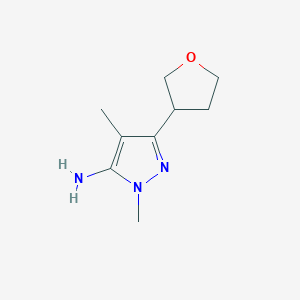
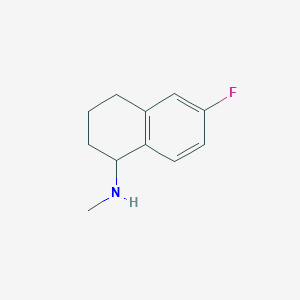
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
